molecular formula C18H17BrFNO3 B2828021 [(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate CAS No. 400061-30-5

[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate

Cat. No.: B2828021
CAS No.: 400061-30-5
M. Wt: 394.24
InChI Key: DBPZEKVOUJXRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromine and fluorine-substituted phenyl group, a carbamoyl group, and a phenylbutanoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Bromination and Fluorination: The starting material, a phenyl compound, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions on the phenyl ring.

    Carbamoylation: The brominated and fluorinated phenyl compound is then reacted with a carbamoyl chloride to form the [(4-Bromo-2-fluorophenyl)carbamoyl] intermediate.

    Esterification: The final step involves the esterification of the intermediate with 2-phenylbutanoic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be employed for hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond yields 2-phenylbutanoic acid and the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, [(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The carbamoyl group may also play a role in its activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromo-2-chlorophenyl)carbamoyl]methyl 2-phenylbutanoate
  • [(4-Bromo-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate
  • [(4-Bromo-2-nitrophenyl)carbamoyl]methyl 2-phenylbutanoate

Uniqueness

[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO3/c1-2-14(12-6-4-3-5-7-12)18(23)24-11-17(22)21-16-9-8-13(19)10-15(16)20/h3-10,14H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPZEKVOUJXRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.